molecular formula C9H17NO2 B3008302 Ethyl 4-aminocyclohexanecarboxylate CAS No. 1678-68-8; 2084-28-8

Ethyl 4-aminocyclohexanecarboxylate

Cat. No.: B3008302
CAS No.: 1678-68-8; 2084-28-8
M. Wt: 171.24
InChI Key: WASRJUXSLHUONH-ZKCHVHJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-aminocyclohexanecarboxylate (CAS: 51498-33-0; 90950-09-7 for its hydrochloride salt) is a cyclohexane derivative with a primary amine group at the 4-position and an ethyl ester functional group. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . Key physical properties include a density of 1.018 g/cm³, boiling point of 235.3°C, and flash point of 101.5°C . The compound is used in organic synthesis, particularly as an intermediate for pharmaceuticals and bioactive molecules. For example, its hydrochloride salt (CAS: 90950-09-7) was employed in synthesizing protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are relevant to diabetes research .

Properties

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASRJUXSLHUONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203631
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3685-28-7
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Applications
This compound 51498-33-0 C₉H₁₇NO₂ 171.24 1.00 (reference) PTP1B inhibitor synthesis
Ethyl 2-(piperidin-4-yl)acetate 59184-90-6 C₉H₁₇NO₂ 171.24 0.82 Neurological drug intermediates
Ethyl piperidine-4-carboxylate 1126-09-6 C₈H₁₅NO₂ 157.21 0.78 Chiral building blocks
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate 1044637-58-2 C₁₀H₁₉NO₂ 185.26 N/A Specialty polymer precursors
trans-Ethyl 4-aminocyclohexanecarboxylate 1678-68-8 C₉H₁₇NO₂ 171.24 0.92 Stereoselective synthesis

*Similarity scores (0–1 scale) based on Tanimoto coefficients from structural databases .

Functional Differences

Steric and Electronic Effects: The trans isomer (CAS: 1678-68-8) exhibits higher crystallinity and stability compared to the cis isomer due to reduced steric hindrance . Substitutions like the methyl group in Ethyl 3-amino-4-methylcyclohexane-1-carboxylate increase molecular weight and lipophilicity, enhancing membrane permeability in drug candidates .

Reactivity in Synthesis: this compound’s free amine group facilitates condensation reactions, as seen in its use for PTP1B inhibitors . Ethyl piperidine-4-carboxylate (CAS: 1126-09-6) lacks the cyclohexane ring rigidity, making it more reactive in nucleophilic substitutions .

Table 2: Hazard Profiles

Compound Name GHS Hazards Key Risk Phrases
This compound None reported Non-hazardous for lab use
This compound HCl H302, H315, H319, H335 Oral toxicity, skin/eye irritation
Ethyl 2-(piperidin-4-yl)acetate Data unavailable Unknown

The hydrochloride salt form introduces hazards (e.g., H302: harmful if swallowed), whereas the free base is generally safer .

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